molecular formula C12H9NO5S B6391848 2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid CAS No. 1261980-05-5

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid

Cat. No.: B6391848
CAS No.: 1261980-05-5
M. Wt: 279.27 g/mol
InChI Key: WULILSWXGFWAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid is a complex organic compound that features a thiophene ring substituted with a methoxycarbonyl group and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene compound under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-5-[5-(carboxy)thiophen-3-YL]isonicotinic acid.

    Reduction: Formation of 2-Hydroxy-5-[5-(hydroxymethyl)thiophen-3-YL]isonicotinic acid.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene ring and isonicotinic acid moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid is unique due to the presence of both the thiophene ring and the isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5-methoxycarbonylthiophen-3-yl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-18-12(17)9-2-6(5-19-9)8-4-13-10(14)3-7(8)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULILSWXGFWAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687910
Record name 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-05-5
Record name 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.